![molecular formula C17H24N2O2S B5783541 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that targets the γ-secretase enzyme. This enzyme plays a crucial role in the processing of amyloid precursor protein, which is involved in the development of Alzheimer's disease. DAPT has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease and other related conditions.
作用機序
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide works by binding to the active site of the γ-secretase enzyme, preventing it from cleaving amyloid precursor protein into amyloid-beta peptides. This leads to a decrease in the production of amyloid-beta peptides, which are known to form toxic plaques in the brain and contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on amyloid-beta production, 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in treating Alzheimer's disease and other related conditions.
実験室実験の利点と制限
One advantage of using 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide in lab experiments is its specificity for the γ-secretase enzyme. This allows for precise targeting of the enzyme and a better understanding of its role in various conditions. However, one limitation of using 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of γ-secretase. Another area of interest is the potential therapeutic applications of 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide in treating Alzheimer's disease and other related conditions. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide and its potential side effects.
合成法
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3,5-dimethylbenzyl chloride with thioacetic acid, followed by the reaction with piperidine-4-carboxylic acid to form the final product, 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide.
科学的研究の応用
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has been widely used in scientific research to study the role of γ-secretase in the development of Alzheimer's disease. It has been shown to effectively inhibit the enzyme, leading to a decrease in the production of amyloid-beta peptides, which are known to contribute to the pathogenesis of Alzheimer's disease. 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been used to study the role of γ-secretase in other conditions, such as cancer and cardiovascular disease.
特性
IUPAC Name |
1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-12-7-13(2)9-14(8-12)10-22-11-16(20)19-5-3-15(4-6-19)17(18)21/h7-9,15H,3-6,10-11H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWDYOBPXMIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7124031 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

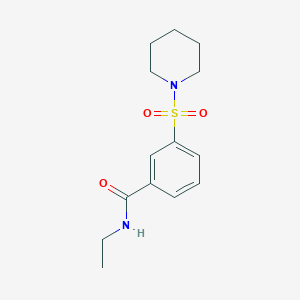
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)

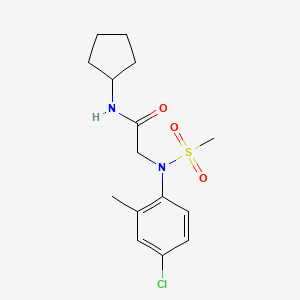
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
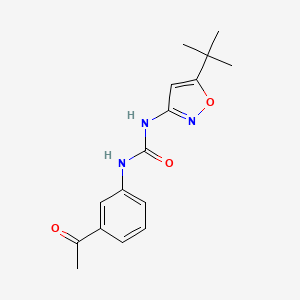
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
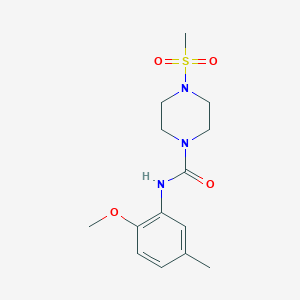
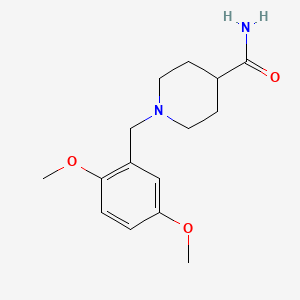
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)